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Compound of Interest

Compound Name: BMS-962212

Cat. No.: B606278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for

BMS-962212, a novel anticoagulant. The document synthesizes available data on the drug's

pharmacokinetics, pharmacodynamics, and safety profile, offering a comprehensive resource

for researchers and professionals in the field of drug development.

Executive Summary
BMS-962212 is a direct, reversible, and highly selective small-molecule inhibitor of Factor XIa

(FXIa), a key enzyme in the intrinsic pathway of the blood coagulation cascade.[1][2] Early-

phase clinical evaluation in healthy subjects, identified under trial number NCT03197779, has

demonstrated that BMS-962212 is well-tolerated and exhibits a predictable pharmacokinetic

(PK) and pharmacodynamic (PD) profile, supporting its potential as an acute antithrombotic

agent.[1][3] The first-in-human study, a randomized, placebo-controlled, double-blind,

ascending-dose trial, assessed the safety, PK, and PD of intravenous (IV) infusions of BMS-
962212.[1][4] The findings indicate a fast onset of action and rapid elimination, with exposure-

dependent effects on coagulation biomarkers.[1]
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BMS-962212 exerts its anticoagulant effect by directly inhibiting Factor XIa (FXIa).[1] FXIa is a

serine protease that plays a crucial role in the amplification of thrombin generation through the

intrinsic pathway of the coagulation cascade.[5] By blocking FXIa, BMS-962212 effectively

dampens this amplification loop, leading to a reduction in thrombus formation.[1][2] This

targeted approach is hypothesized to uncouple pathological thrombosis from essential

hemostasis, potentially offering a safer anticoagulant therapy with a reduced risk of bleeding

compared to broader-acting agents.[1][6]

Figure 1: Mechanism of Action of BMS-962212 in the Coagulation Cascade.

Quantitative Data Summary
The first-in-human study (NCT03197779) was conducted in two parts. Part A involved a single

2-hour intravenous infusion in sequential ascending-dose cohorts. Part B consisted of a 5-day

continuous intravenous infusion in ascending-dose cohorts, which included both non-Japanese

and Japanese subjects.[1][4]

Pharmacokinetic (PK) Profile
BMS-962212 demonstrated dose-proportional pharmacokinetics.[1] Peak plasma

concentrations were typically observed within 1 to 2 hours after the start of the infusion.[7] The

drug exhibited a biphasic elimination pattern with a rapid initial phase followed by a slower

terminal phase.[1] No significant differences in weight-corrected steady-state concentrations

were observed between Japanese and non-Japanese subjects.[1]

Table 1: Pharmacokinetic Parameters of BMS-962212 (Part A: Single 2-h IV Infusion)

Dose (mg/h) Cmax (ng/mL) Tmax (h)
AUCinf
(ng·h/mL)

t1/2 (h)

1.5 25.1 2.0 79.5 2.04

4 69.8 2.0 220 2.50

10 194 2.0 643 3.25

25 433 2.0 1670 4.94

Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]
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Table 2: Pharmacokinetic Parameters of BMS-962212 (Part B: 5-day IV Infusion, Non-

Japanese Subjects)

Dose (mg/h)
Cmax,ss
(ng/mL)

Tmax,ss (h)
AUCτ
(ng·h/mL)

t1/2 (h)

1 11.2 118 251 6.22

3 33.7 118 773 6.78

9 102 118 2350 7.64

20 227 118 5300 8.65

Data sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1]

Pharmacodynamic (PD) Profile
BMS-962212 demonstrated a rapid and exposure-dependent effect on key coagulation

markers.[1] Significant increases in the activated partial thromboplastin time (aPTT) and

decreases in Factor XI clotting activity (FXI:C) were observed.[1] The PD effects were

consistent between Japanese and non-Japanese subjects.[1]

Table 3: Pharmacodynamic Effects of BMS-962212 (Part B: 5-day IV Infusion at Steady State)

Dose (mg/h)
Maximum Mean aPTT
Change from Baseline (%)

Maximum Mean FXI:C
Change from Baseline (%)

1 ~20% ~30%

3 ~40% ~55%

9 ~70% ~80%

20 92% 90%

Data and approximations sourced from Perera V, et al. Br J Clin Pharmacol. 2018.[1][6]
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BMS-962212 was well-tolerated in healthy subjects across all tested doses.[1][4] There were

no reported signs of bleeding.[1] Adverse events (AEs) were generally mild and included

infusion site reactions, nausea, headache, upper respiratory tract infection, flatulence, and

ecchymosis.[1]

Experimental Protocols
Clinical Study Design

Part A: Single Ascending Dose (2-h IV Infusion) Part B: Multiple Ascending Dose (5-day IV Infusion)

Cohort 1
1.5 mg/h

Cohort 2
4 mg/h

Cohort 3
10 mg/h

Cohort 4
25 mg/h

Placebo

Randomization (6:2)

Cohort 1
1 mg/h

Cohort 2
3 mg/h

Cohort 3
9 mg/h

Cohort 4
20 mg/h

Placebo

Japanese & Non-Japanese
Subjects per Cohort

Randomization (4:1)

Healthy Subject
Screening

PK, PD, and Safety Assessments

cluster_part_a cluster_part_b

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b606278?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5903252/
https://pubmed.ncbi.nlm.nih.gov/29346838/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5903252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5903252/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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